2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Vue d'ensemble

Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS Number: 1177340-00-9) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

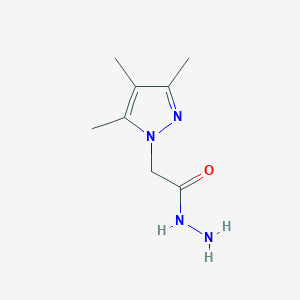

The molecular formula of this compound is C8H14N4O, with a molecular weight of 182.22 g/mol. The compound features a pyrazole ring substituted with a hydrazide functional group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4O |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 1177340-00-9 |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole derivatives found that compounds similar to this compound showed effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Pyrazoles have been recognized for their anti-inflammatory effects. The compound is hypothesized to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that related pyrazole compounds can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Notably, these compounds have been tested against various cancer cell lines, revealing IC50 values in the micromolar range .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of several pyrazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The study suggested that the presence of the trimethyl group in the pyrazole ring enhances the compound's ability to inhibit tumor growth .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibitory effects of pyrazole derivatives on key enzymes involved in cancer progression. The study found that this compound inhibited xanthine oxidase (XO) activity with an IC50 value of approximately 72 µM. This inhibition is crucial as XO is involved in oxidative stress pathways linked to cancer development .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity :

Recent studies have demonstrated that derivatives of hydrazides exhibit significant antimicrobial properties. The incorporation of the trimethylpyrazole moiety into acetohydrazide enhances its efficacy against various bacterial strains. For instance, research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties :

The anti-inflammatory potential of pyrazole derivatives has been investigated, with findings indicating that these compounds can modulate inflammatory pathways. Specifically, this compound may serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Polymer Chemistry :

In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties. These polymers can be used in coatings and adhesives due to their enhanced thermal stability and mechanical strength .

Agricultural Chemistry

Pesticidal Applications :

The compound has shown promise in agricultural applications as a potential pesticide. Its structural characteristics allow it to interact with biological systems effectively, leading to the development of formulations that can control pest populations while minimizing environmental impact. Studies indicate that pyrazole derivatives can disrupt metabolic processes in pests, leading to effective pest management strategies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against multiple bacterial strains; potential for antibiotic development. |

| Research on Anti-inflammatory Effects | Medicinal Chemistry | Showed modulation of inflammatory pathways; promising lead for NSAID development. |

| Polymer Synthesis Experiment | Material Science | Developed novel polymers with enhanced thermal stability; applicable in industrial coatings. |

| Pesticidal Efficacy Study | Agricultural Chemistry | Effective in controlling pest populations; environmentally friendly alternatives explored. |

Analyse Des Réactions Chimiques

Reaction Mechanisms

2.1 Formation of Acetohydrazide Linkage

The reaction mechanism involves hydrazine acting as a nucleophile, attacking the carbonyl carbon of a diketone to form an intermediate hydrazone. Subsequent tautomerization yields the acetohydrazide structure .

2.2 Pyrazole Ring Formation

Sc(OTf)₃ facilitates proton transfer and cyclization steps, stabilizing intermediates during the formation of the pyrazole ring. This catalyst enhances reaction efficiency and regioselectivity .

Key Reactions

The compound participates in several chemical transformations:

3.1 Condensation Reactions

-

With Active Methylene Compounds : The acetohydrazide group reacts with compounds like malononitrile or ethyl acetoacetate to form heterocyclic derivatives .

-

With Aldehydes : Cross-aldol condensation with aromatic aldehydes yields pyrazole-based chalcones .

3.2 Alkylation and Acylation

The pyrazole nitrogen can undergo alkylation with alkyl halides, while the acetohydrazide group reacts with acid chlorides to form amides .

Analytical Characterization

Biological Activity

Preliminary screening indicates the compound exhibits plant growth stimulant activity , with field trials pending .

Propriétés

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLSZONXTRREMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672490 | |

| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177340-00-9 | |

| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.